Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 851045-83-5
VCID: VC13840306
InChI: InChI=1S/C9H7BrF3NO2/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3H,14H2,1H3
SMILES: COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)Br
Molecular Formula: C9H7BrF3NO2
Molecular Weight: 298.06 g/mol

Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate

CAS No.: 851045-83-5

Cat. No.: VC13840306

Molecular Formula: C9H7BrF3NO2

Molecular Weight: 298.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate - 851045-83-5

Specification

CAS No. 851045-83-5
Molecular Formula C9H7BrF3NO2
Molecular Weight 298.06 g/mol
IUPAC Name methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C9H7BrF3NO2/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3H,14H2,1H3
Standard InChI Key YOJRDJDMHVXQDA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)Br
Canonical SMILES COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₉H₇BrF₃NO₂, with a molecular weight of 298.06 g/mol . Key structural features include:

  • Amino group (-NH₂) at position 2.

  • Bromo atom (-Br) at position 5.

  • Trifluoromethyl group (-CF₃) at position 4.

  • Methyl ester (-COOCH₃) at position 1.

The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the bromo and amino groups enable regioselective functionalization .

Physical Properties

PropertyValueSource
AppearanceYellow solid
Melting PointNot reported-
Boiling PointNot reported-
SolubilitySoluble in DMSO, methanol
StabilityStable at room temperature

Synthesis and Reaction Pathways

Route 1: Multi-Step Functionalization

  • Starting Material: 2-Amino-4-bromo-3-fluorobenzoic acid.

  • Esterification: Treatment with thionyl chloride (SOCl₂) in methanol yields methyl 2-amino-4-bromo-3-fluorobenzoate (94% yield) .

  • Iodination: Reaction with iodine (I₂) and silver sulfate (Ag₂SO₄) introduces iodine at position 5 (88% yield) .

  • Trifluoromethylation: Copper(I)-mediated coupling with methyl fluorosulfonyldifluoroacetate installs the -CF₃ group (74% yield) .

Route 2: Catalytic Hydrogenation

  • Palladium-catalyzed hydrogenation of nitro precursors, though specific details are proprietary.

Reaction Conditions and Yields

StepReagents/ConditionsYield
EsterificationSOCl₂, MeOH, 100°C, 16 hrs94%
IodinationI₂, Ag₂SO₄, EtOH, RT, 45 min88%
TrifluoromethylationCuI, NMP, 80°C, 16 hrs74%

Applications in Medicinal Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Anticancer Agents: Halogen bonding via bromo and hydrogen bonding via amino groups enhance target engagement.

  • Antimicrobials: Analogues with similar substitution patterns show activity against Pseudomonas aeruginosa .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group: Increases metabolic stability and bioavailability .

  • Bromo Substituent: Facilitates Suzuki-Miyaura cross-coupling for diversification .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 8.10 (s, 1H, ArH), 5.94 (s, 2H, NH₂), 3.91 (s, 3H, OCH₃) .

  • ¹³C NMR: Peaks at δ 167.0 (C=O), 135.9 (C-Br), 124.2 (C-CF₃) .

Mass Spectrometry

  • LCMS (ESI+): m/z 358 [M+H]⁺ .

Future Directions

  • Optimized Synthesis: Explore flow chemistry for scalable production.

  • Biological Screening: Evaluate efficacy against kinase targets (e.g., NS5b RNA polymerase) .

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